molecular formula C29H27N3O3S B2376472 2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 872209-08-0

2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2376472
CAS RN: 872209-08-0
M. Wt: 497.61
InChI Key: QITUJWJAPPNTDA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a chromeno[2,3-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound often found in bioactive molecules . The molecule also contains an ethoxyphenyl group, a thioether linkage, and an N-methyl-N-phenylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activities

A study by Rajanarendar et al. (2012) reported the design and synthesis of novel series that include derivatives similar to the compound . These compounds were synthesized from isoxazolyl cyanoacetamide synthon and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds exhibited significant antimicrobial activity, potent anti-inflammatory, and analgesic activities comparable to standard drugs (Rajanarendar et al., 2012).

Antimicrobial and Antitubercular Activities

Kamdar et al. (2011) synthesized novel derivatives that include chromeno[2,3-d]pyrimidine structures, which were evaluated for their in vitro antitubercular and antimicrobial activities. The study found that some of these derivatives exhibited pronounced antitubercular and antimicrobial activities, showcasing the potential of these compounds in treating infectious diseases (Kamdar et al., 2011).

Antimicrobial Analysis and Enzyme Assay

Tiwari et al. (2018) discussed the synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial activity. The study highlighted a compound with a fluoro group on the chromone ring as the most potent antibacterial compound among the synthesized derivatives. Another compound with a methoxy group showed significant antifungal activity, comparable to the standard drug miconazole (Tiwari et al., 2018).

Anti-Inflammatory and Analgesic Activities

Research by Fayed et al. (2021) explored the synthesis of novel pyridone and chromenopyridone derivatives, including their in vivo and in vitro anti-inflammatory, antipyretic, and ulcerogenic activities. The synthesized molecules displayed promising results, indicating their potential for therapeutic applications in managing inflammation and pain (Fayed et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve further exploration of its potential uses, optimization of its synthesis process, and detailed investigation of its properties and mechanism of action .

properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-15-13-20(14-16-23)27-30-28-24(17-21-10-8-9-19(2)26(21)35-28)29(31-27)36-18-25(33)32(3)22-11-6-5-7-12-22/h5-16H,4,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITUJWJAPPNTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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